(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole
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Overview
Description
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole can be achieved through various synthetic routes. One common method involves the reaction of cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion of the resulting trans-octahydro-indol-2-one to the desired compound . Another method includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, followed by a series of reactions involving acetyl chloride, DMF, and palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Mesembrine: (3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyloctahydro-6H-indol-6-one.
Mesembrenone: (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-1,2,3,3a,7,7a-hexahydro-6H-indol-6-one.
Trandolapril: (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid.
Uniqueness
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the indole core, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3aR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-4,6,8,10H,5H2,1-2H3/t8-,10+/m0/s1 |
InChI Key |
AJXDMYWRLCAOQN-WCBMZHEXSA-N |
Isomeric SMILES |
CC1=N[C@@H]2C=C(C=C[C@H]2C1)OC |
Canonical SMILES |
CC1=NC2C=C(C=CC2C1)OC |
Origin of Product |
United States |
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